

Technical Guide: Binding Affinity of a Quinoxaline-Based Acetylcholinesterase Inhibitor

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Compound of Interest		
Compound Name:	AChE-IN-22	
Cat. No.:	B14885934	Get Quote

Disclaimer: Initial searches for a compound specifically named "AChE-IN-22" did not yield any available scientific literature or data. Therefore, this technical guide has been generated using a representative, well-characterized acetylcholinesterase (AChE) inhibitor, 2,3-Dimethylquinoxalin-6-amine (Compound 6c), for which public data is available. This compound serves as a surrogate to fulfill the detailed requirements of this guide.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders. This guide provides a detailed technical overview of the binding affinity and characterization of a potent quinoxaline-based AChE inhibitor, 2,3-Dimethylquinoxalin-6-amine.

Quantitative Binding Affinity Data

The inhibitory potency of 2,3-Dimethylquinoxalin-6-amine against human recombinant acetylcholinesterase (HuAChE) and its selectivity over butyrylcholinesterase (BChE) from equine serum are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.



Inhibitor	Target Enzyme	IC50 (μM)
2,3-Dimethylquinoxalin-6- amine (Compound 6c)	Human Acetylcholinesterase (HuAChE)	0.077[1]
Tacrine (Reference)	Human Acetylcholinesterase (HuAChE)	0.11[1]
Galanthamine (Reference)	Human Acetylcholinesterase (HuAChE)	0.59[1]

Table 1: In vitro inhibitory activity of 2,3-Dimethylquinoxalin-6-amine and reference compounds against human acetylcholinesterase.

Compound	IC50 AChE (μM)	IC50 BChE (μM)	Selectivity Index (SI) for AChE (IC50 BChE / IC50 AChE)
2,3- Dimethylquinoxalin-6- amine (Compound 6c)	0.077	> 100	> 1298
Quinoxaline (3a)	13.22	60.95	4.61
2,3- Dimethylquinoxaline (3c)	7.25	> 100	> 13.79

Table 2: Comparative inhibitory activities and selectivity of quinoxaline derivatives.[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of AChE inhibitory activity for the quinoxaline derivatives was performed using a modified version of the spectrophotometric method developed by Ellman.[1][2][3]

3.1. Principle This assay measures the activity of AChE by quantifying the rate of hydrolysis of the substrate acetylthiocholine (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-



dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. [3][4][5] The rate of color development is proportional to the AChE activity.

3.2. Materials and Reagents

- Human Recombinant Acetylcholinesterase (HuAChE)
- · Acetylthiocholine iodide (ATCI) Substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- Phosphate Buffer (0.1 M, pH 8.0)
- Test compounds (e.g., 2,3-Dimethylquinoxalin-6-amine) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

3.3. Assay Procedure

- Preparation of Reagents: Prepare stock solutions of the test compounds, ATCI, and DTNB in the appropriate buffer or solvent.
- Assay Mixture Preparation: In a 96-well plate, add the following to each well in the specified order:
 - 140 μL of 0.1 M phosphate buffer (pH 8.0)[2]
 - 10 μL of the test compound solution at various concentrations (or solvent for the control)[2]
 - 10 μL of HuAChE solution (e.g., 1 U/mL)[2]
- Pre-incubation: Mix the contents of the wells and incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[2]



- Addition of DTNB: Add 10 μL of 10 mM DTNB to each well.[2]
- Initiation of Reaction: Start the enzymatic reaction by adding 10 μ L of 14 mM ATCI to each well.[2]
- Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings at regular intervals (e.g., every minute) for 5-10 minutes.[4]
- Data Analysis:
 - Calculate the rate of reaction (V) for each well by determining the slope of the absorbance versus time plot (ΔAbs/min).
 - The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(V_control V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
 - The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of Pathways and Workflows

4.1. Acetylcholinesterase Catalytic Pathway

The following diagram illustrates the enzymatic hydrolysis of acetylcholine by acetylcholinesterase.



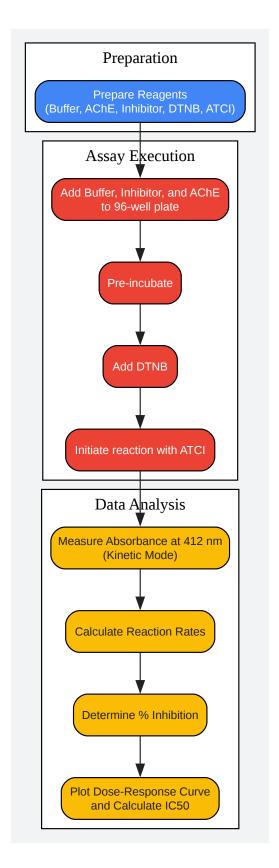
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Caption: Enzymatic breakdown of acetylcholine by AChE.

4.2. Experimental Workflow for IC50 Determination



This diagram outlines the key steps in the experimental procedure for determining the IC50 value of an AChE inhibitor.



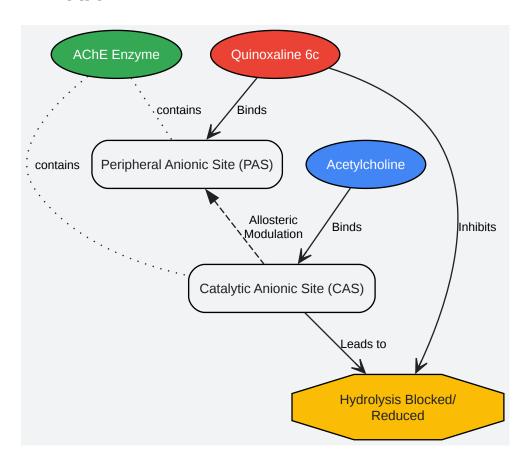


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Caption: Workflow for AChE inhibition assay.

4.3. Proposed Mechanism of Inhibition for Quinoxaline Derivative 6c

Kinetic studies suggest that 2,3-Dimethylquinoxalin-6-amine (6c) acts as a mixed-type inhibitor. In silico molecular docking studies further indicate that it likely binds to the Peripheral Anionic Site (PAS) of acetylcholinesterase, which is distinct from the Catalytic Anionic Site (CAS) where acetylcholine binds.[1][6]



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Caption: Mixed-type inhibition via PAS binding.

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